REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[N:9]([CH3:13])[C:8](=[O:14])[C:7]=1[O:15][CH3:16])=[O:5])C.[OH-].[Na+]>CO>[CH3:16][O:15][C:7]1[C:8](=[O:14])[N:9]([CH3:13])[C:10]([CH3:12])=[CH:11][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
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Name
|
|
Quantity
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7.51 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(C(N(C(=C1)C)C)=O)OC
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Name
|
|
Quantity
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350 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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350 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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CUSTOM
|
Details
|
methanol was removed under reduced pressure
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Type
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EXTRACTION
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Details
|
The solution was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic extracts were dried over sodium sulfate, and solvent
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Type
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CUSTOM
|
Details
|
was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(N(C(=CC1C(=O)O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.44 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |